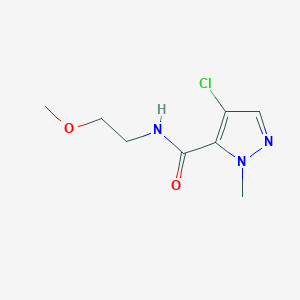![molecular formula C12H12Cl2N2O B5406458 2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5406458.png)
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as DCEA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCEA is a derivative of indole, a naturally occurring compound found in many plants, and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. This compound has been shown to modulate the activity of several neurotransmitters, which may contribute to its neuroprotective effects. This compound has also been shown to inhibit the activity of several enzymes involved in inflammation and cancer, which may contribute to its anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide in lab experiments is its wide range of potential applications. This compound has been shown to have potential in neuroscience, pharmacology, and cancer research, making it a versatile compound for scientific research. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in some research fields.
Direcciones Futuras
There are many potential future directions for research on 2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide. One area of research could focus on further elucidating the mechanism of action of this compound, which could lead to the development of more targeted treatments for neurodegenerative diseases, pain, inflammation, and cancer. Another area of research could focus on developing more cost-effective synthesis methods for this compound, which could make it more accessible for scientific research. Additionally, further studies could investigate the potential applications of this compound in other research fields, such as immunology and infectious diseases.
Métodos De Síntesis
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,2-dichloroacetyl chloride with indole-3-ethylamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain pure this compound.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects, and may have potential as a treatment for pain and inflammation. In cancer research, this compound has been shown to have anti-tumor effects and may have potential as a cancer treatment.
Propiedades
IUPAC Name |
2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-11(14)12(17)15-6-5-8-7-16-10-4-2-1-3-9(8)10/h1-4,7,11,16H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFWILZIPWTKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5406383.png)

![(3S)-1-[1-methyl-5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1H-benzimidazol-2-yl]-3-pyrrolidinol](/img/structure/B5406390.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406398.png)
![2-(2-chloro-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5406412.png)

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5406423.png)

![4-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5406443.png)
![3-({[1-(2,3,4-trifluorobenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5406474.png)
![2-(1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5406482.png)
![3-cyclohex-1-en-1-yl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5406483.png)
![5-methoxy-3-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5406488.png)
